molecular formula C8H5Cl2F3 B3110627 3,5-Dichloro-4-methylbenzotrifluoride CAS No. 1803837-95-7

3,5-Dichloro-4-methylbenzotrifluoride

Cat. No.: B3110627
CAS No.: 1803837-95-7
M. Wt: 229.02 g/mol
InChI Key: YJSHWTREZKRDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-methylbenzotrifluoride: is an organic compound with the molecular formula C8H5Cl2F3. It is a derivative of benzotrifluoride, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methylbenzotrifluoride typically involves the chlorination of 4-methylbenzotrifluoride. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction proceeds as follows: [ \text{C8H7F3} + 2 \text{Cl}_2 \rightarrow \text{C8H5Cl2F3} + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dichloro-4-methylbenzotrifluoride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 3,5-dichloro-4-methylbenzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, acidic medium, elevated temperature.

    Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.

Major Products Formed:

    Substitution: 3,5-Dihydroxy-4-methylbenzotrifluoride, 3,5-Diamino-4-methylbenzotrifluoride.

    Oxidation: 3,5-Dichloro-4-methylbenzoic acid, 3,5-Dichloro-4-methylbenzaldehyde.

    Reduction: 3,5-Dichloro-4-methylbenzene.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-methylbenzotrifluoride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its unique chemical structure.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylbenzotrifluoride involves its interaction with specific molecular targets in biological systems. The chlorine atoms and trifluoromethyl group enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzotrifluoride
  • 4-Methylbenzotrifluoride
  • 3,4-Dichlorobenzotrifluoride

Comparison: 3,5-Dichloro-4-methylbenzotrifluoride is unique due to the specific positioning of its substituents. The presence of chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability. Compared to 2,4-Dichlorobenzotrifluoride, which has chlorine atoms at the 2 and 4 positions, this compound exhibits different reactivity patterns and applications.

Properties

IUPAC Name

1,3-dichloro-2-methyl-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-4-6(9)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSHWTREZKRDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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